REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][N:11]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1>CCO>[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
9.42 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CCCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
N2H4 H2O
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
the filtrate cooled at 0° C. for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 1 M HCl
|
Type
|
WASH
|
Details
|
The solution was washed with ether (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CHCl3 (4×50 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic fraction dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |